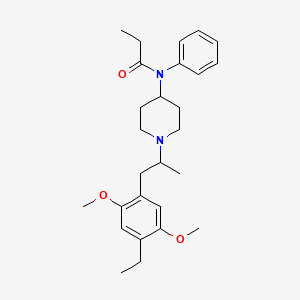
N-(3C-B-fly) Fentanyl hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3C-B-fly) Fentanyl (hydrochloride): is a synthetic opioid that belongs to the phenethylamine class. It is structurally similar to known opioids and is categorized as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use . This compound is primarily used for research and forensic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3C-B-fly) Fentanyl (hydrochloride) involves several steps, starting from basic organic compounds. The general synthetic route includes:
Formation of the 3C-B-fly core: This involves the cyclization of a suitable precursor to form the tetrahydrobenzo[1,2-b:4,5-b’]difuran core.
Attachment of the Fentanyl moiety: The core structure is then functionalized to introduce the fentanyl side chain, typically through a series of substitution and coupling reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of N-(3C-B-fly) Fentanyl (hydrochloride) would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically involves:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification steps: Including crystallization, filtration, and chromatography to ensure high purity.
Quality control: Rigorous testing to meet regulatory standards.
化学反応の分析
Types of Reactions
N-(3C-B-fly) Fentanyl (hydrochloride) can undergo various chemical reactions, including:
Oxidation: Typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-(3C-B-fly) Fentanyl (hydrochloride) is used extensively in scientific research, particularly in:
Chemistry: As a reference standard for analytical methods.
Biology: Studying its interaction with opioid receptors.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Developing new synthetic routes and production methods.
作用機序
The mechanism of action of N-(3C-B-fly) Fentanyl (hydrochloride) involves its binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and euphoric effects. The primary molecular targets are the mu-opioid receptors, which mediate most of the compound’s effects.
類似化合物との比較
Similar Compounds
- N-(2C-B-fly) Fentanyl (hydrochloride)
- N-(4C-B-fly) Fentanyl (hydrochloride)
- N-(3C-B-fly) Fentanyl (free base)
Uniqueness
N-(3C-B-fly) Fentanyl (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties. Compared to other fentanyl analogs, it may exhibit different binding affinities and efficacies at opioid receptors, making it a valuable tool for research.
If you have any more questions or need further details, feel free to ask!
特性
分子式 |
C27H34BrClN2O3 |
|---|---|
分子量 |
549.9 g/mol |
IUPAC名 |
N-[1-[1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C27H33BrN2O3.ClH/c1-3-24(31)30(19-7-5-4-6-8-19)20-9-13-29(14-10-20)18(2)17-23-21-11-15-33-27(21)25(28)22-12-16-32-26(22)23;/h4-8,18,20H,3,9-17H2,1-2H3;1H |
InChIキー |
NDCJJLCTCCTRGR-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=C3CCOC3=C(C4=C2OCC4)Br)C5=CC=CC=C5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



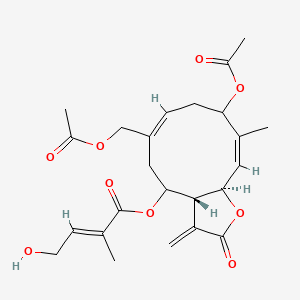
![[(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817429.png)
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B10817437.png)
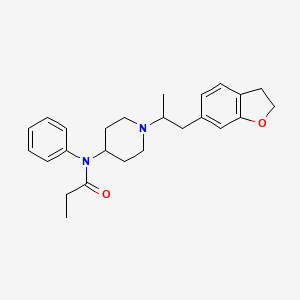
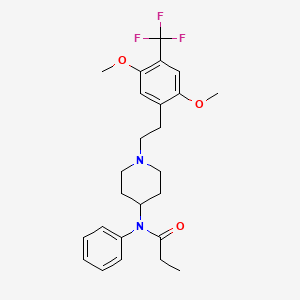
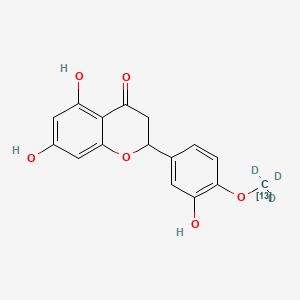


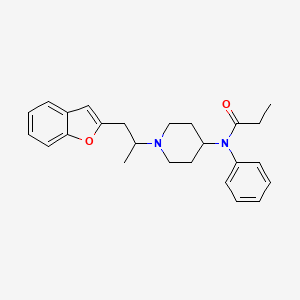

![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)
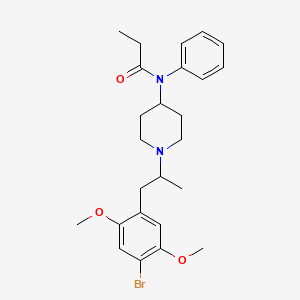
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B10817504.png)
